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Compound of Interest

Compound Name:
4-bromo-7-(trifluoromethyl)-1H-

indazole

Cat. No.: B1375582 Get Quote

An In-Depth Technical Guide to 4-bromo-7-(trifluoromethyl)-1H-indazole

Executive Summary: This document provides a comprehensive technical overview of 4-bromo-
7-(trifluoromethyl)-1H-indazole (CAS No. 1186334-79-1), a fluorinated heterocyclic

compound of significant interest to the chemical and pharmaceutical research communities. We

will detail its core physicochemical properties, outline a robust synthetic pathway with

mechanistic insights, describe its expected spectroscopic signature for characterization, and

discuss its strategic applications as a versatile building block in medicinal chemistry and drug

discovery. The guide concludes with essential safety, handling, and storage protocols derived

from authoritative data on analogous structures.

The Indazole Scaffold: A Privileged Core in
Medicinal Chemistry
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is

considered a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to

serve as a versatile framework for developing ligands that can interact with a wide array of

biological targets with high affinity and specificity. The structural rigidity of the indazole core,

combined with the hydrogen bonding capabilities of its nitrogen atoms, allows for precise

orientation of substituents to engage with enzyme active sites and receptor binding pockets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1375582?utm_src=pdf-interest
https://www.benchchem.com/product/b1375582?utm_src=pdf-body
https://www.benchchem.com/product/b1375582?utm_src=pdf-body
https://www.benchchem.com/product/b1375582?utm_src=pdf-body
https://cymitquimica.com/products/10-F451507/4-bromo-7-trifluoromethyl-1h-indazole/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Indazole derivatives have demonstrated a vast spectrum of pharmacological activities,

including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Notable examples of

marketed drugs featuring this core underscore its therapeutic importance. This proven

biological relevance drives significant research into the synthesis and derivatization of novel

indazole-containing compounds, for which 4-bromo-7-(trifluoromethyl)-1H-indazole serves

as a key starting material.

Core Physicochemical Properties
4-bromo-7-(trifluoromethyl)-1H-indazole is a synthetic organic compound primarily utilized

for research and development purposes.[1] Its structure is characterized by an indazole core

substituted with a bromine atom at the 4-position and a trifluoromethyl (-CF3) group at the 7-

position. These substitutions are critical; the bromine atom provides a reactive handle for cross-

coupling reactions, while the electron-withdrawing trifluoromethyl group can significantly

modulate physicochemical properties such as metabolic stability, lipophilicity, and binding

affinity.

A summary of its key identifiers and physicochemical data is presented below. It is important to

note that while some properties are experimentally derived, others are predicted, and key

physical constants like melting and boiling points are not yet reported in publicly available

literature.
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Property Value Source(s)

IUPAC Name
4-bromo-7-(trifluoromethyl)-1H-

indazole
N/A

CAS Number 1186334-79-1 [1][2]

Molecular Formula C₈H₄BrF₃N₂ [1][2]

Molecular Weight 265.03 g/mol [2]

Exact Mass 263.951 Da [2]

Predicted LogP 3.344 [2]

Melting Point Not Available [2]

Boiling Point Not Available [2]

Storage Condition 2-8°C [2]

Synthesis and Mechanistic Rationale
While a specific, peer-reviewed synthesis for 4-bromo-7-(trifluoromethyl)-1H-indazole is not

readily available, a highly plausible and efficient route can be constructed based on established

indazole synthesis methodologies, particularly the Jacobson indazole synthesis and modern

variations.[3][4] The proposed pathway begins with a commercially available, appropriately

substituted aniline precursor.

Proposed Synthetic Workflow
The synthesis can be logically divided into three primary stages: bromination of the aniline

precursor, diazotization and intramolecular cyclization to form the indazole ring, and a final

deprotection step if necessary. A patent for the synthesis of the closely related 5-bromo-4-

fluoro-1H-indazole provides a strong template for this process.[3]
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Step 1: Regioselective Bromination

Step 2: Diazotization & Cyclization

Step 3: Deprotection

2-Methyl-3-(trifluoromethyl)aniline

4-Bromo-2-methyl-3-(trifluoromethyl)aniline

  NBS, Acetonitrile, 0-10°C

1-Acetyl-4-bromo-7-(trifluoromethyl)-1H-indazole

  1. Acetic Anhydride
  2. Isoamyl Nitrite, 110°C

4-Bromo-7-(trifluoromethyl)-1H-indazole

  Potassium Carbonate,
  Methanol/Water

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-bromo-7-(trifluoromethyl)-1H-indazole.

Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Bromo-2-methyl-3-(trifluoromethyl)aniline

Rationale: The synthesis begins with the regioselective bromination of the aniline precursor.

N-Bromosuccinimide (NBS) is chosen as a mild and effective brominating agent that is

easier to handle than liquid bromine. The reaction is conducted at a low temperature to

control selectivity and minimize side reactions.
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Procedure: To a solution of 2-methyl-3-(trifluoromethyl)aniline (1.0 eq) in acetonitrile, N-

Bromosuccinimide (1.05 eq) is added portion-wise while maintaining the temperature below

10°C. The reaction is stirred for 2-3 hours until TLC analysis indicates complete consumption

of the starting material. The reaction is then quenched with an aqueous solution of sodium

bisulfite and extracted with ethyl acetate. The organic layer is washed, dried, and

concentrated to yield the crude product.

Step 2: Synthesis of 1-Acetyl-4-bromo-7-(trifluoromethyl)-1H-indazole

Rationale: The resulting aniline is first protected with an acetyl group, which stabilizes the

subsequent diazonium intermediate. The core indazole ring is then formed via a diazotization

reaction using an organic nitrite (e.g., isoamyl nitrite) at elevated temperature, which

promotes intramolecular cyclization onto the adjacent methyl group.

Procedure: The crude 4-bromo-2-methyl-3-(trifluoromethyl)aniline (1.0 eq) is dissolved in

acetic anhydride and heated to form the acetylated intermediate. After removing excess

anhydride, acetic acid is added, and the mixture is heated to 110°C. Isoamyl nitrite (1.5 eq)

is added dropwise, and the reaction is maintained at temperature for several hours. Upon

completion, the mixture is cooled and concentrated. The residue is slurried with methanol to

precipitate the product.

Step 3: Synthesis of 4-Bromo-7-(trifluoromethyl)-1H-indazole

Rationale: The final step involves the removal of the N-acetyl protecting group. A simple

base-catalyzed hydrolysis using potassium carbonate in a methanol/water solvent system is

effective and typically results in a high yield of the final product.

Procedure: The acetylated indazole (1.0 eq) is suspended in a mixture of methanol and

water. An aqueous solution of potassium carbonate (2.0 eq) is added, and the mixture is

stirred at room temperature overnight. The product precipitates from the solution and is

collected by filtration, washed with water, and dried to afford pure 4-bromo-7-
(trifluoromethyl)-1H-indazole.

Spectroscopic Profile and Characterization
Confirmation of the structure and purity of 4-bromo-7-(trifluoromethyl)-1H-indazole would be

achieved through a combination of standard spectroscopic techniques. Based on data from
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analogous compounds, the following spectral characteristics are expected.[5][6]

¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the

aromatic region. A doublet for the proton at C5, a doublet for the proton at C6, and a singlet

for the proton at C3. The broad singlet corresponding to the N-H proton would also be

present, typically downfield, and its chemical shift can be concentration-dependent.

¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight

carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear

as a quartet due to C-F coupling. The chemical shifts will be influenced by the electron-

withdrawing effects of the bromine and trifluoromethyl substituents.

¹⁹F NMR: This spectrum would be the simplest, showing a single sharp singlet for the three

equivalent fluorine atoms of the -CF3 group. Its chemical shift would be characteristic of an

aromatic trifluoromethyl group.

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would show

a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺). A characteristic

isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) would be a key

diagnostic feature.

Applications in Research and Drug Development
4-bromo-7-(trifluoromethyl)-1H-indazole is not an end-product therapeutic itself but rather a

highly valuable intermediate for the synthesis of more complex, biologically active molecules.

Its utility stems from the strategic placement of its functional groups, which serve as versatile

handles for molecular elaboration.
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Potential Derivatizations & Applications

4-Bromo-7-(trifluoromethyl)-1H-indazole
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Caption: Relationship between structural features and synthetic applications.

C4-Bromine Handle: The bromine atom at the 4-position is the most synthetically useful

feature. It is ideally positioned for a wide range of palladium-catalyzed cross-coupling

reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the

straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid

generation of compound libraries for screening.

N1-H Site: The acidic proton on the pyrazole nitrogen can be easily removed by a base,

allowing for N-alkylation or N-arylation. Modifying this position is a common strategy in

medicinal chemistry to fine-tune pharmacokinetic properties, such as solubility and cell

permeability, or to introduce additional binding interactions.

C7-Trifluoromethyl Group: The -CF3 group is a well-known bioisostere for a methyl group but

with profoundly different electronic properties. It is strongly electron-withdrawing and highly

lipophilic. Its inclusion often enhances metabolic stability by blocking potential sites of
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oxidative metabolism and can improve binding affinity through favorable interactions with the

target protein.

Safety, Handling, and Storage Protocols
No specific Safety Data Sheet (SDS) for 4-bromo-7-(trifluoromethyl)-1H-indazole is currently

available. Therefore, a conservative approach to safety must be adopted, based on data from

structurally similar halogenated and trifluoromethylated indazoles.[7][8][9]

Hazard Identification: Based on analogous compounds, this substance should be treated as

harmful if swallowed (Acute Toxicity, Oral), causing skin irritation, causing serious eye

irritation, and potentially causing respiratory irritation.[7][8]

Handling:

Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

Avoid breathing dust, fumes, or vapors. Minimize dust generation during handling.

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Supplier recommendations indicate storage at 2-8°C is appropriate.[2]

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated

clothing. Seek medical attention if irritation persists.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting

upper and lower eyelids. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical

attention.

Conclusion
4-bromo-7-(trifluoromethyl)-1H-indazole is a well-defined chemical entity whose value lies

not in its own biological activity but in its potential as a sophisticated building block for

pharmaceutical research. The strategic placement of a reactive bromine handle and a

modulating trifluoromethyl group on the privileged indazole scaffold makes it an attractive

starting material for the synthesis of novel therapeutic candidates. While some physicochemical

and safety data are inferred from analogs, the established chemistry of the indazole ring

system provides a clear and reliable roadmap for its use in the hands of researchers and drug

development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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